BenchChemオンラインストアへようこそ!

2,3-Diphenylcyclopropenone monohydrate

Ames assay mutagenicity contact sensitizer safety

2,3-Diphenylcyclopropenone monohydrate (CAS 20666-10-8; also known as diphencyprone, DPCP) is the monohydrate crystalline form of the parent cyclopropenone, 2,3-diphenylcycloprop-2-en-1-one (anhydrous CAS 886-38-4). It belongs to the cyclopropenone class — three-membered-ring ketones bearing phenyl substituents at the 2- and 3-positions — and was the first stable molecule prepared with a carbonyl group in a three-membered ring.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 20666-10-8
Cat. No. B14703178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenylcyclopropenone monohydrate
CAS20666-10-8
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3.O
InChIInChI=1S/C15H10O.H2O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12;/h1-10H;1H2
InChIKeyARCFAMFPEOETGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylcyclopropenone Monohydrate (CAS 20666-10-8): Cyclopropenone-Class Contact Sensitizer and Photoreactive Research Tool for Dermatological Immunotherapy


2,3-Diphenylcyclopropenone monohydrate (CAS 20666-10-8; also known as diphencyprone, DPCP) is the monohydrate crystalline form of the parent cyclopropenone, 2,3-diphenylcycloprop-2-en-1-one (anhydrous CAS 886-38-4) [1]. It belongs to the cyclopropenone class — three-membered-ring ketones bearing phenyl substituents at the 2- and 3-positions — and was the first stable molecule prepared with a carbonyl group in a three-membered ring [2]. The compound functions as a potent contact sensitizer (hapten) and has been approved for topical immunotherapy of alopecia areata [1]. Its cyclopropenone core confers a large dipole moment (μ = 4–5 D), high basicity, and significant angular strain, enabling electrophilic reactivity distinct from other topical sensitizers [1].

Why 2,3-Diphenylcyclopropenone Monohydrate Cannot Be Interchanged with Other Contact Sensitizers or In-Class Cyclopropenones


Contact sensitizers used in topical immunotherapy — dinitrochlorobenzene (DNCB), squaric acid dibutyl ester (SADBE), and DPCP — are not functionally interchangeable. DNCB is unequivocally mutagenic in the Ames assay and carries a long-term carcinogenesis risk [1], while SADBE demonstrates markedly inferior efficacy in severe alopecia areata [2]. Even among cyclopropenone-class compounds, substitution pattern and crystallization form dictate photophysical behavior: anhydrous DPCP and its monohydrate exhibit different crystal packing and hydrogen-bonding networks that influence stability and solid-state photoreactivity [3]. Furthermore, the choice of formulation solvent radically alters the compound's shelf life — DPCP in acetone decomposes completely (100%) within 45 days at room temperature, whereas solutions in isopropanol or propylene glycol remain stable beyond 60 days [4]. These non-transferable properties make generic substitution scientifically indefensible without reformulation and revalidation.

Quantitative Comparative Evidence for 2,3-Diphenylcyclopropenone Monohydrate: Procurement-Relevant Differentiation Versus DNCB, SADBE, and In-Class Cyclopropenones


Ames Mutagenicity: DPCP vs. Dinitrochlorobenzene (DNCB) — A Decisive Safety Determinant for Topical Immunotherapy Procurement

Dinitrochlorobenzene (DNCB), the first contact sensitizer used for alopecia areata immunotherapy, was subsequently found to be mutagenic in the Ames test, raising carcinogenicity concerns that led to its clinical abandonment [1]. In direct head-to-head Ames testing, diphenylcyclopropenone (DPCP) is unequivocally nonmutagenic in the standard Ames assay against Salmonella typhimurium strains TA100, TA98, TA102, UTH8413, and UTH8414 [2]. This nonmutagenic profile is the single most critical factor that displaced DNCB and established DPCP as the preferred contact sensitizer [3]. Note: photochemical activation of DPCP in the presence of bacteria does produce a weak mutagenic response at UTH8413 (two times background at 10 µg/plate with S-9 activation), necessitating light-protected handling in clinical and laboratory settings [2].

Ames assay mutagenicity contact sensitizer safety topical immunotherapy genotoxicity

Sensitization and Challenge Efficiency: DPCP Requires Significantly Fewer Challenges Than DNCB to Achieve Clinical Clearance of Verruca Plana

In a comparative clinical study of 44 patients with verruca plana treated with either DNCB or DPCP topical immunotherapy, DPCP demonstrated superior sensitization efficiency [1]. Patients treated with DPCP required an average of only 2.26 challenges after sensitization to achieve lesion clearance, compared with 3.77 challenges for DNCB — a 40% reduction in the number of required clinical visits [1]. The sensitization rate among cured patients was 94.7% (18/19) for DNCB versus 76.9% (10/13) for DPCP, indicating that while DNCB sensitizes a higher proportion of patients, DPCP achieves cure with substantially fewer repeat applications among those who do sensitize [1]. In a separate study of melanoma patients simultaneously sensitized with both agents (500 µg each), DPCP required much lower challenge doses than DNCB to elicit an equivalent-intensity skin reaction [2].

contact immunotherapy verruca plana sensitization challenge number clinical efficiency treatment regimen optimization

Comparative Efficacy in Severe Alopecia Areata: DPCP Ranks Substantially Higher Than SADBE in Network Meta-Analysis of Contact Immunotherapies

A 2024 systematic review and network meta-analysis comparing systemic steroids, oral JAK inhibitors, and contact immunotherapies for severe alopecia areata (SALT score ≥50%) provides the most comprehensive comparative efficacy and safety ranking available [1]. Using SUCRA (Surface Under the Cumulative Ranking Curve) analysis, DPCP achieved a 74.5% probability of being the most efficacious intervention, substantially exceeding SADBE at 20.1% [1]. However, this superior efficacy comes with a significant safety trade-off: DPCP ranked lowest on the safety dimension with a SUCRA of only 3.8% (indicating the highest adverse event probability), compared with SADBE at 37.0% [1]. By comparison, oral JAK inhibitors ritlecitinib and baricitinib achieved efficacy SUCRA values of 62.6% and 46.9% respectively, with substantially better safety profiles (86.5% and 62.1%) [1]. A separate head-to-head study by Tiwary et al. (2016) conversely reported that SADBE was more efficacious than DPCP with lower side-effect frequencies, underscoring the protocol-dependent variability in comparative outcomes [2].

severe alopecia areata network meta-analysis SUCRA ranking SADBE comparison contact immunotherapy efficacy

Solvent-Dependent Chemical Stability: Acetone Causes Complete Degradation Within 45 Days; Isopropanol and Propylene Glycol Preserve Integrity Beyond 60 Days at Room Temperature

A systematic stability study evaluated DPCP solutions at 0.1% and 3.0% concentrations in four solvents — acetone (A), ethanol (E), propylene glycol (PG), and isopropanol (I) — stored at room temperature and at 4°C without light [1]. At room temperature, DPCP in acetone underwent complete (100%) decomposition within 45 days, whereas solutions in isopropanol and propylene glycol remained substantially intact after 60 days [1]. The rank order of degradation at room temperature was PG > I > E > A (where '>' denotes 'more stable than'), making acetone the least suitable solvent [1]. At refrigeration temperature (≈4°C) without light, all four solvent systems maintained DPCP stability with negligible decomposition after 60 days [1]. This study discredited acetone — historically the most commonly used solvent for DPCP clinical formulations — and established isopropanol as the preferred solvent offering both chemical stability and favorable cosmetic properties [1].

chemical stability solvent degradation formulation shelf life acetone incompatibility topical compounding

Solid-State Photodecarbonylation Quantum Yield: DPCP Crystalline Suspension Achieves Φ = 3.3 ± 0.3 — a Quantum Chain Amplification Factor Exceeding Most In-Class Diarylcyclopropenones

Diphenylcyclopropenone undergoes photochemical decarbonylation to diphenylacetylene (DPA) with extraordinary efficiency in the crystalline solid state. Quantitative quantum yield measurements in nanocrystalline suspensions revealed Φ(DPCP) = 3.3 ± 0.3, a value well above unity that is consistent with a singlet-state quantum chain reaction mechanism in which excited photoproducts transfer energy to neighboring unreacted molecules, propagating the reaction [1]. For context, the quantum yields of decarbonylation in solution for a series of nine synthesized diarylcyclopropenone derivatives (phenyl, biphenyl, naphthyl, and anthryl substituents) range from Φ = 0.0 to 1.0 [1]. In the solid state, seven of nine derivatives achieved Φ > 1, with quantum chain amplification factors (Φ_cryst/Φ_soln) ranging from 3.2 to 11.0 across the series [1]. DPCP's Φ = 3.3 positions it as a moderate-to-strong performer within this class, and its commercial availability as the monohydrate crystalline form makes it the most accessible entry point for photonic amplification research [1].

photodecarbonylation quantum yield quantum chain reaction solid-state photochemistry photonic amplification

Monohydrate Crystal Form: Distinct Lattice Architecture and Hydrogen-Bonding Network Differentiate CAS 20666-10-8 from the Anhydrous Form for Crystallography and Solid-State Reactivity Studies

Single-crystal X-ray diffraction analysis confirms that diphenylcyclopropenone monohydrate (CAS 20666-10-8) adopts a distinct three-dimensional lattice architecture dominated by O–H⋯O and C–H⋯N hydrogen-bonding interactions involving the water of crystallization [1]. In contrast, the anhydrous form (CAS 886-38-4) exhibits significantly different molecular geometry and crystal packing due to the absence of these water-mediated hydrogen-bond networks [2]. The monohydrate has a molecular formula of C₁₅H₁₀O·H₂O (MW 224.25 g/mol) versus C₁₅H₁₀O (MW 206.24 g/mol) for the anhydrous form [3]. The presence of the lattice water molecule influences the compound's physicochemical properties: it adds one hydrogen bond donor and two hydrogen bond acceptors, increases the molecular weight by approximately 8.7%, and alters the solid-state reactivity profile [3]. Commercially, both forms are available, but the monohydrate (CAS 20666-10-8) is the more commonly catalogued crystalline solid with a melting point of 119–120°C [3].

X-ray crystallography monohydrate crystal packing hydrogen bonding solid-form differentiation

Evidence-Anchored Application Scenarios for 2,3-Diphenylcyclopropenone Monohydrate: Where the Quantitative Differentiation Drives Fit-for-Purpose Procurement


Clinical Trial Material for Topical Immunotherapy of Severe Alopecia Areata — Where Maximum Efficacy Is Prioritized Over Adverse Event Profile

For clinical trials treating severe alopecia areata (SALT score ≥50%), DPCP demonstrates a SUCRA efficacy probability of 74.5%, substantially exceeding SADBE (20.1%) and the oral JAK inhibitors baricitinib (46.9%) and ritlecitinib (62.6%) [1]. However, procurement for this indication must be accompanied by robust adverse event management protocols, as DPCP carries the lowest safety SUCRA (3.8%) among all comparators [1]. Formulation in isopropanol rather than acetone is mandatory to ensure chemical stability beyond 45 days at room temperature [2]. The nonmutagenic Ames profile of DPCP provides a critical regulatory advantage over DNCB, which is excluded from modern clinical use due to its mutagenicity [3].

Solid-State Photochemistry and Photonic Amplification Research — Exploiting the Quantum Chain Reaction in Crystalline DPCP

DPCP monohydrate in nanocrystalline suspension achieves a photodecarbonylation quantum yield of Φ = 3.3 ± 0.3, a value exceeding unity that enables photonic amplification via a singlet-state quantum chain reaction [1]. This property is exploited in optical data storage media, where DPCP-derivative reactants embedded in polymer matrices undergo refractive index changes upon energy transfer from excited sensitizers [2]. Researchers should specify the monohydrate crystalline form (CAS 20666-10-8) to ensure reproducible solid-state packing and energy-transfer efficiency, as the anhydrous form exhibits different hydrogen-bonding architecture [3]. Light-protected handling and storage at ≤4°C are essential to prevent premature photodecarbonylation to diphenylacetylene [4].

Verruca Plana (Plane Wart) Topical Immunotherapy — Optimizing Treatment Regimen Efficiency Through Reduced Challenge Frequency

In topical immunotherapy of verruca plana, DPCP requires an average of only 2.26 post-sensitization challenges to achieve clinical clearance — 40% fewer than DNCB (3.77 challenges) [1]. This reduced treatment burden makes DPCP the operationally more efficient choice for dermatology clinics and compounding pharmacies. Procurement specifications should include confirmation of nonmutagenic status, as the alternative DNCB is eliminated on safety grounds [2]. DPCP solutions must be prepared in isopropanol or propylene glycol, not acetone, to ensure chemical stability throughout the multi-week treatment course [3].

Contact Sensitizer Reference Standard for Delayed-Type Hypersensitivity (DTH) Research in Human and Animal Models

DPCP serves as a reference contact sensitizer for studying delayed-type hypersensitivity responses in both human volunteers and animal models (guinea pig, murine) [1]. In direct comparative sensitization studies with DNCB in melanoma patients, DPCP elicited equivalent-intensity skin reactions at substantially lower challenge doses, confirming its utility as a potent, nonmutagenic alternative for DTH research [2]. The compound's obligate contact allergen property — sensitization occurs upon first skin contact — combined with the absence of cross-reactivity with environmental allergens, makes it suitable for controlled immunological studies where confounding background sensitization must be excluded [1]. Storage as crystalline monohydrate solid at -70°C shielded from light ensures long-term stability exceeding 4 weeks [3].

Quote Request

Request a Quote for 2,3-Diphenylcyclopropenone monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.